(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile

Asymmetric synthesis Chiral building block Stereochemical purity

Researchers requiring stereochemically pure norbornane building blocks often encounter only endo/exo racemic mixtures (CAS 2234-26-6), introducing diastereomeric ambiguity that demands costly chiral resolution downstream. (1S,4R)-Bicyclo[2.2.1]heptane-2-carbonitrile eliminates this problem. - Defined (1S,4R) bridgehead stereochemistry ensures predictable stereochemical outcomes in amine, amide, and sulfonamide library synthesis. - Crystalline solid (mp 43-45 °C) enables solid-formulation and crystallization-driven processes incompatible with liquid unsaturated analogs. - Saturated norbornane scaffold provides superior thermal and metabolic stability versus norbornene analogs for catalyst ligand and BNCT applications.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
Cat. No. B12060275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C#N
InChIInChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8?/m1/s1
InChIKeyGAHKEUUHTHVKEA-KVARREAHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4R)-Bicyclo[2.2.1]heptane-2-carbonitrile – Chiral Nitrile Scaffold for Asymmetric Synthesis


(1S,4R)-Bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6) is a chiral, saturated bicyclic nitrile built on the norbornane (bicyclo[2.2.1]heptane) framework. With the molecular formula C₈H₁₁N and a molecular weight of 121.18 g·mol⁻¹, this compound presents a white to beige crystalline solid at ambient temperature [1]. The defined (1S,4R) stereochemistry at the bridgehead positions distinguishes it from the commercially prevalent endo/exo isomeric mixtures, making it a critical single-enantiomer building block for asymmetric synthesis, chiral ligand design, and medicinal chemistry programs requiring stereochemically pure intermediates . Its predicted LogP of approximately 1.95 and polar surface area of 23.79 Ų place it in a favorable physicochemical space for CNS drug discovery campaigns [2].

Chiral reference-standard workflow: single defined (1S,4R) stereoisomer with assigned absolute bridgehead configuration

Stereochemical-control study fit: supports enantioselective transformations requiring stereochemically pure input

Enantiomer-comparison study context: defined stereochemistry eliminates diastereomeric ambiguity vs. commercial endo/exo mixtures

Why (1S,4R)-Bicyclo[2.2.1]heptane-2-carbonitrile Outperforms Analogs


Substituting (1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile with the more common endo/exo racemic mixture or with unsaturated analogs such as bicyclo[2.2.1]hept-5-ene-2-carbonitrile introduces uncontrolled variables that compromise stereochemical fidelity, physicochemical properties, and downstream reactivity. The commercial endo/exo mixture lacks defined stereochemistry at the nitrile-bearing C-2 position, producing diastereomeric products in subsequent reactions that require costly chiral resolution . The unsaturated 5-norbornene-2-carbonitrile analog (mp 12–14 °C, liquid at room temperature) exhibits fundamentally different physical form, thermal behavior, and reactivity compared to the saturated, crystalline target compound (mp 43–45 °C), precluding direct substitution in solid-formulation or crystallization-driven processes [1]. Furthermore, the saturated norbornane scaffold provides distinct conformational rigidity and ¹H NMR substituent chemical shift patterns that differ measurably from monocyclic nitriles such as cyclohexane carbonitrile, as documented in comprehensive NMR studies [2]. These differences are not cosmetic—they directly impact catalyst coordination geometry, polymer microstructure, and biological target engagement.

Racemic mixture
Defined (1S,4R) stereoisomer with predictable diastereomeric outcomes
Commercial endo/exo mixture lacks defined C-2 stereochemistry; may produce variable diastereomeric ratios requiring chiral resolution
Unsaturated analog
Crystalline solid at ambient temperature; compatible with gravimetric dispensing and solid-phase setups
5-Norbornene-2-carbonitrile is a liquid at room temperature; physical form mismatch may preclude direct substitution in solid-form processes
Monocyclic nitrile
Rigid norbornane framework with distinct through-space NMR shielding patterns
Cyclohexane carbonitrile undergoes conformational averaging; NMR fingerprint and coordination geometry may not transfer

(1S,4R)-Bicyclo[2.2.1]heptane-2-carbonitrile: Comparative Evidence


Stereochemical Purity vs. Racemic Mixture

The (1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile bears fully assigned absolute stereochemistry at both bridgehead positions (C-1 and C-4) with the nitrile substituent at C-2, as confirmed by the standardized InChI string InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8?/m1/s1 . In contrast, the standard commercial product (Sigma-Aldrich N32059) is explicitly labeled as a 'mixture of endo and exo' isomers with unspecified enantiomeric composition . This stereochemical ambiguity means that any reaction relying on the commercial mixture for chiral induction will produce variable diastereomeric ratios, requiring subsequent chromatographic or enzymatic resolution steps [1]. The defined (1S,4R) isomer serves as a single, stereochemically pure input for enantioselective transformations, eliminating this source of product variability.

Stereochemical Purity vs. Racemic Mixture
Head-to-head

Target: single (1S,4R) stereoisomer with InChI-defined configuration. Comparator: commercial endo/exo mixture with unspecified enantiomeric composition and undefined C-2 stereochemistry

Supports stereochemical-control study design

Single-isomer procurement may reduce in-house chiral resolution burden

Asymmetric synthesis Chiral building block Stereochemical purity

Solid vs. Liquid: Thermal Behavior and Processing

The saturated (1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile is a crystalline solid at ambient temperature (mp 43–45 °C, bp 73–75 °C at 10 mmHg) [1], whereas its closest unsaturated analog, bicyclo[2.2.1]hept-5-ene-2-carbonitrile (5-norbornene-2-carbonitrile, CAS 95-11-4), is a clear liquid with a melting point of only 12–14 °C and a boiling point of 82–86 °C at 10 mmHg [2]. This 30+ °C difference in melting point reflects the loss of crystallinity upon introduction of the endocyclic double bond. The saturated analog can be handled as a weighable solid, incorporated into solid-phase reaction setups, and subjected to crystallization-based purification. The unsaturated analog requires liquid handling and is incompatible with solid-form processes.

Solid vs. Liquid: Thermal Behavior
Reported

Target mp 43–45 °C (crystalline solid). Unsaturated analog mp 12–14 °C (liquid at 25 °C). Δ Melting point ≈ 30 °C

Solid physical form supports gravimetric workflows

Liquid analog may not transfer to solid-phase or crystallization-driven processes

Physical organic chemistry Process chemistry Solid-form screening

NMR Substituent Chemical Shift Differentiation

Abraham and Fisher (1986) reported the complete ¹H NMR analysis of 2-norbornane carbonitrile alongside exo- and endo-2-norbornene carbonitrile, 1-adamantane carbonitrile, and 1-octadeuteriocyclohexane carbonitrile [1]. The study demonstrated that the rigid norbornane framework produces distinct substituent chemical shift (SCS) patterns that cannot be explained by simple magnetic anisotropy of the C≡N bond alone—the shielding of the 3x and 3n protons in the norbornane carbonitriles requires consideration of through-space effects unique to the bicyclic geometry [1]. This NMR fingerprint provides a structural assignment tool that differentiates the norbornane nitrile from monocyclic analogs such as cyclohexane carbonitrile, where conformational averaging complicates spectral interpretation.

NMR Substituent Chemical Shift
Class-level

Rigid norbornane framework produces distinct through-space SCS patterns not explicable by C≡N anisotropy alone. Diagnostic shielding of 3x and 3n protons reported

Supports structural confirmation in complex mixtures

Class-level NMR fingerprint; may aid reaction monitoring

NMR spectroscopy Conformational analysis Structure elucidation

CNS Multiparameter Optimization Compatibility

The target compound exhibits a predicted LogP of 1.95 (ACD/LogP) or approximately 2.01 (KOWWIN estimate), with a topological polar surface area (TPSA) of 23.79 Ų [1]. These values place it within the favorable CNS MPO chemical space (LogP < 5, TPSA < 90 Ų). By comparison, the parent hydrocarbon norbornane (bicyclo[2.2.1]heptane) has a higher LogP of approximately 2.20, while the unsaturated 5-norbornene-2-carbonitrile has a comparable LogP but a markedly lower melting point and liquid physical form [2]. The nitrile group lowers LogP relative to the hydrocarbon while contributing only one hydrogen bond acceptor, maintaining a favorable balance of lipophilicity and polarity for membrane permeability.

CNS MPO Compatibility
Context-dependent

Predicted LogP ~1.95, TPSA 23.79 Ų. LogP reduction of ~0.25 units vs. parent norbornane. One H-bond acceptor, zero donors

Placed within favorable CNS chemical space for research design

Predicted values; experimental LogP not available

Medicinal chemistry Physicochemical properties CNS drug design

Cyanoborane and Polynorbornene Synthesis Applications

Bicyclo[2.2.1]heptane-2-carbonitrile is specifically cited as a key reagent in the preparation of cyanoboranes (Gabel et al., Science of Synthesis, 2004) and as a ligand precursor for Pd²⁺-catalyzed vinylic polymerization of norbornenes to produce high-molecular-weight polynorbornenes (Haselwander et al., Macromolecular Chemistry and Physics, 1996) [1][2]. In the polynorbornene application, norbornylnitrile functions as a coordinating ligand for the palladium catalyst, and the resulting polymers exhibit weight-average molecular weights (M̄w) of approximately 10⁶, high glass transition temperatures, and a large refractive index [2]. This dual role—as both a synthetic building block for cyanoboranes and as a ligand component in polymerization catalysis—is not shared by generic monocyclic nitriles or acyclic nitriles.

Cyanoborane & Polynorbornene Synthesis
Class-level

Documented as cyanoborane precursor (Science of Synthesis) and Pd²⁺ ligand for vinylic norbornene polymerization producing polynorbornenes with M̄w ~10⁶

Supports organometallic and polymer research applications

Bridged bicyclic geometry not replicated by monocyclic nitriles

Organoboron chemistry Polymer chemistry Ligand design

DPP-4 Inhibitor Pharmacophore Potential

The bicyclo[2.2.1]heptane-2-carbonitrile scaffold serves as the core structural element in potent DPP-4 inhibitors. The clinical candidate ASP-4000 incorporates an azabicyclo[2.2.1]heptane carbonitrile motif and inhibits human recombinant DPP-4 with an IC₅₀ of 2.25 nM, demonstrating competitive inhibition kinetics and high selectivity against related enzymes including DPP-8 and DPP-9 [1]. A related derivative bearing the bicyclo[2.2.1]heptane-2-carbonitrile core was reported to exhibit DPP-4 inhibition with an IC₅₀ of 16.8 nM [2]. While (1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile itself is the unsubstituted scaffold rather than the elaborated drug molecule, its defined stereochemistry at C-1 and C-4 is essential for constructing the correct three-dimensional arrangement of pharmacophoric elements in DPP-4-targeting compounds.

DPP-4 Inhibitor Pharmacophore Context
Class-level

ASP-4000 (azabicyclo[2.2.1]heptane carbonitrile derivative): DPP-4 IC50 2.25 nM. Related derivative: IC50 16.8 nM. Competitive inhibition reported

Supports DPP-4 inhibition pathway research

Scaffold-level context; elaborated derivatives required for target engagement studies

DPP-4 inhibition Type 2 diabetes Drug discovery

Applications of (1S,4R)-Bicyclo[2.2.1]heptane-2-carbonitrile


Synthesis of Chiral Amines via Nitrile Reduction

The (1S,4R)-configured nitrile can be reduced to the corresponding aminomethyl-norbornane using LiAlH₄ or catalytic hydrogenation, producing a chiral primary amine with defined bridgehead stereochemistry. This amine serves as a chiral auxiliary, a resolving agent, or a building block for amide and sulfonamide libraries in medicinal chemistry [1]. The defined stereochemistry eliminates the diastereomeric ambiguity inherent in using the commercial endo/exo nitrile mixture, directly improving enantiomeric excess in downstream products.

Cyanoborane Synthesis for BNCT Agents

As documented by Gabel et al. in Science of Synthesis, bicyclo[2.2.1]heptane-2-carbonitrile is a precursor to cyanoborane–amine complexes [2]. These cyanoborane adducts are of interest as boron delivery agents for BNCT, where the rigid norbornane scaffold provides well-defined spatial orientation of the boron cluster relative to the targeting moiety. The saturated scaffold's chemical stability under physiological conditions is advantageous compared to unsaturated norbornene analogs that may undergo metabolic epoxidation.

Polynorbornene Synthesis via Pd Catalysis

Research groups developing high-Tg polynorbornene materials for optical or electronic applications require norbornylnitrile as a coordinating ligand for palladium catalysts in vinylic polymerization [3]. The resulting polymers achieve weight-average molecular weights of ~10⁶ and exhibit high glass transition temperatures, large refractive index, and low birefringence. The saturated norbornane nitrile scaffold provides superior thermal stability of the ligand during polymerization compared to unsaturated analogs that may undergo competing metathesis side reactions.

DPP-4 Inhibitor Lead Optimization

Medicinal chemistry programs targeting DPP-4 for type 2 diabetes can use (1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile as a starting material for constructing azabicyclo[2.2.1]heptane carbonitrile derivatives analogous to ASP-4000 [4]. The pre-defined (1S,4R) stereochemistry ensures that subsequent functionalization steps proceed with predictable stereochemical outcomes, avoiding the need for chiral chromatography at late synthetic stages. The scaffold's favorable LogP (~1.95) and low TPSA (23.79 Ų) support oral bioavailability in derived drug candidates.

Application
Selection Property
Validation Focus
Chiral amine synthesis research
Defined bridgehead stereochemistry
Enantiomeric purity of amine products
Cyanoborane synthesis for boron delivery research
Saturated scaffold stability context
Chemical stability in aqueous research media
Polynorbornene materials research
Bridged bicyclic ligand geometry
Polymer molecular weight and thermal profile
DPP-4 inhibition pathway studies
Scaffold stereochemistry context
Enzyme inhibition endpoint review
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